N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide
Description
3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a hydrazide moiety, which is known for its biological activity.
Properties
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-15-6-5-9-17(12-15)27-21-18(13-24-27)20(22-14-23-21)26-25-19(28)11-10-16-7-3-2-4-8-16/h2-9,12-14H,10-11H2,1H3,(H,25,28)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGUYJLEDGBGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazide moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with hydrazine or its derivatives under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazide moiety can lead to the formation of azides, while substitution reactions on the aromatic rings can introduce various functional groups .
Scientific Research Applications
3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in the metabolic pathways of parasites, such as Leishmania and Plasmodium species.
Pathways Involved: It interferes with the biosynthesis of nucleic acids and proteins, leading to the inhibition of parasite growth and replication.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have similar biological activities.
Pyrazolo[5,1-c]triazines: These compounds also exhibit antitrypanosomal and antimalarial activities.
Uniqueness
3-phenyl-N’-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)propanehydrazide is unique due to its specific structure, which combines a pyrazolo[3,4-d]pyrimidine core with a hydrazide moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the realm of neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- Substituents that include a 3-methylphenyl group and a phenylpropanehydrazide moiety.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Phosphodiesterase Inhibition : Similar compounds have been identified as phosphodiesterase inhibitors, which play a crucial role in regulating cyclic nucleotide levels within cells. This mechanism is particularly relevant in enhancing cognitive functions and memory retention by increasing cyclic guanosine monophosphate (cGMP) levels in neuronal tissues.
- Antitumor Activity : Some derivatives of pyrazolo[3,4-d]pyrimidines have shown promise as antitumor agents by inducing apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the modulation of signaling pathways involved in tumor growth .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Phosphodiesterase Inhibition | Increased cGMP levels | |
| Antitumor Activity | Induction of apoptosis | |
| Neuroprotective Effects | Enhancement of cognitive function |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Cognitive Enhancement : A study demonstrated that phosphodiesterase inhibitors similar to this compound improved memory retention in animal models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
- Anticancer Properties : Research on pyrazolo[3,4-d]pyrimidine derivatives indicated their ability to inhibit tumor growth in vitro and in vivo. These findings suggest that this compound could share similar properties, warranting further investigation into its anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
